molecular formula C9H12ClNO B14903820 (R)-1-(2-Chloro-5-methoxyphenyl)ethanamine

(R)-1-(2-Chloro-5-methoxyphenyl)ethanamine

Cat. No.: B14903820
M. Wt: 185.65 g/mol
InChI Key: XDLUKPHXBHTJQM-ZCFIWIBFSA-N
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Description

®-1-(2-Chloro-5-methoxyphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a chlorine atom and a methoxy group on a phenyl ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chloro-5-methoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-5-methoxybenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst.

    Chiral Resolution: The racemic mixture obtained is then resolved into its enantiomers using chiral chromatography or crystallization techniques.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Chloro-5-methoxyphenyl)ethan-1-amine may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.

    Chiral Catalysis: Employing chiral catalysts to directly synthesize the desired enantiomer, thus bypassing the need for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chloro-5-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted phenyl ethanamines.

Scientific Research Applications

®-1-(2-Chloro-5-methoxyphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(2-Chloro-5-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may interact with voltage-gated sodium channels, influencing pain signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: An antihistamine drug used to treat allergies.

    Sertraline: An antidepressant used to treat depression and anxiety disorders.

    Rasagiline: A drug used to treat Parkinson’s disease.

Uniqueness

®-1-(2-Chloro-5-methoxyphenyl)ethan-1-amine is unique due to its specific substitution pattern on the phenyl ring and its chiral nature, which can lead to distinct biological activities compared to its analogs .

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(1R)-1-(2-chloro-5-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12ClNO/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-6H,11H2,1-2H3/t6-/m1/s1

InChI Key

XDLUKPHXBHTJQM-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)OC)Cl)N

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)Cl)N

Origin of Product

United States

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